N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide
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Overview
Description
N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide: is an organic compound that features a naphthalene ring bonded to an amide group, which is further substituted with a cyclohexyl group and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide typically involves the reaction of 1-naphthoic acid with 2-cyclohexyl-2-hydroxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced at the amide group to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl amines.
Substitution: Formation of halogenated or nitrated naphthamide derivatives.
Scientific Research Applications
Chemistry: N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents, particularly in the treatment of diseases such as cancer and inflammation.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyethyl group can form hydrogen bonds with target proteins, while the naphthalene ring can engage in π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
- N-(2-cyclohexyl-2-hydroxyethyl)benzamide
- N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide
- N-(2-cyclohexyl-2-hydroxyethyl)cyclopropanecarboxamide
Uniqueness: N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene or thiophene rings. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-18(15-8-2-1-3-9-15)13-20-19(22)17-12-6-10-14-7-4-5-11-16(14)17/h4-7,10-12,15,18,21H,1-3,8-9,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEDAFLPQZWZGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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